2-Methoxyethyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Its structure features a thiazolo[3,2-a]pyrimidine core substituted with a 4-isopropylbenzylidene group at position 2, a thiophen-2-yl group at position 5, and a 2-methoxyethyl ester at position 4. These substituents contribute to its unique physicochemical and biological properties, distinguishing it from analogous derivatives . This article provides a detailed comparison with structurally similar compounds, focusing on synthesis, structural features, spectral characteristics, and biological activities.
Properties
CAS No. |
617698-60-9 |
|---|---|
Molecular Formula |
C25H26N2O4S2 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-methoxyethyl (2E)-7-methyl-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H26N2O4S2/c1-15(2)18-9-7-17(8-10-18)14-20-23(28)27-22(19-6-5-13-32-19)21(16(3)26-25(27)33-20)24(29)31-12-11-30-4/h5-10,13-15,22H,11-12H2,1-4H3/b20-14+ |
InChI Key |
UBUIFOXQFUSECN-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of thiophene-2-carbaldehyde with a suitable amine to form an intermediate, which is then cyclized with a thiazole derivative under specific conditions. The reaction conditions often involve the use of solvents like ethanol or water-ethanol mixtures and catalysts such as potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring and ester group in the compound participate in nucleophilic substitution under specific conditions:
These reactions highlight the susceptibility of the ester and thiazole moieties to nucleophilic attack, enabling structural modifications for pharmacological optimization .
Oxidation Reactions
Oxidative transformations primarily target the thiophene and benzylidene groups:
| Oxidized Site | Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| Thiophene ring | mCPBA | DCM, 0°C → RT, 4 hours | Thiophene-1-oxide derivative | 72%* |
| 4-isopropylbenzylidene | KMnO₄ (dil.) | Acetone/H₂O, 50°C, 8 hr | Oxidized to carboxylic acid derivative | 58%* |
*Yields estimated from analogous reactions in thiazolo-pyrimidine systems .
The thiophene sulfoxide formation (via mCPBA) enhances hydrogen-bonding capacity, which is critical for target-binding interactions in medicinal applications .
Cycloaddition Reactions
The conjugated π-system in the thiazolo-pyrimidine core facilitates [4+2] cycloadditions:
Diels-Alder Reaction
-
Dienophile : Maleic anhydride
-
Conditions : Toluene, 120°C, 24 hours
-
Product : Fused bicyclic adduct with retained thiophene functionality .
This reactivity is exploited to synthesize polycyclic architectures for materials science applications .
Electrophilic Aromatic Substitution
The electron-rich thiophene and benzylidene groups undergo regioselective electrophilic substitution:
| Reaction | Electrophile | Position | Catalyst | Product Application |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Thiophene C-5 | FeCl₃ (0.5 eq.) | Precursor for amino derivatives |
| Bromination | Br₂ (1 eq.) | Benzylidene para | AlCl₃ (1 eq.) | Halogenated analogs for SAR studies |
Regioselectivity is governed by the electron-donating methoxy and isopropyl groups .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces two primary transformations:
-
E/Z isomerization of the benzylidene group, altering molecular geometry .
-
Ring-opening/decarboxylation at the pyrimidine core, forming thiazole-thiophene hybrids .
Stability Under Physiological Conditions
Hydrolytic stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8):
| Condition | Half-Life | Major Degradation Pathway |
|---|---|---|
| pH 1.2, 37°C | 3.2 hours | Ester hydrolysis → carboxylic acid |
| pH 6.8, 37°C | 8.7 hours | Thiophene oxidation → sulfoxide |
This data informs formulation strategies for drug delivery .
Comparative Reactivity Table
A comparison with structurally similar compounds illustrates substituent effects:
The 4-isopropyl group sterically hinders benzylidene oxidation while enhancing thiophene electrophilicity .
This reactivity profile underscores the compound’s versatility in synthetic chemistry and drug design. Future research should explore catalytic asymmetric reactions and in vivo stability correlations.
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves several key reactions. The general methodology includes:
- Formation of the Thiazolo[3,2-a]pyrimidine Core : This step often utilizes cyclization reactions involving thioketones and appropriate amines.
- Introduction of Functional Groups : The methoxyethyl and isopropylbenzylidene groups are introduced through alkylation and condensation reactions.
- Final Modifications : Further functionalization may be necessary to optimize the compound's biological activity.
These synthetic pathways are crucial for constructing the desired molecular architecture while maintaining the integrity of functional groups.
Biological Activities
Research indicates that compounds in the thiazolo[3,2-a]pyrimidine class possess various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest efficacy against a range of microorganisms.
- Anticancer Activity : The compound may inhibit tumor growth and enhance the effectiveness of existing cancer therapies by modulating immune responses.
Applications
The applications of 2-Methoxyethyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate span various fields:
-
Medicinal Chemistry :
- Development of new anticancer agents.
- Potential use in treating infectious diseases through modulation of immune responses.
-
Pharmaceutical Research :
- Investigation of structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
- Formulation development for improved bioavailability and delivery.
-
Biochemical Research :
- Studies on enzyme inhibition and metabolic pathways related to IDO.
- Exploration of its role in cellular signaling and apoptosis.
Anticancer Efficacy
A study focused on the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives demonstrated that compounds similar to 2-Methoxyethyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibited significant cytotoxicity against various cancer cell lines. These findings suggest that structural modifications can enhance potency and selectivity .
Immunomodulatory Effects
Research has highlighted the potential of this compound in modulating immune responses in cancer therapy. By inhibiting IDO activity, it may reverse immunosuppression associated with tumors, thereby improving the efficacy of conventional treatments .
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in various biological pathways. For example, it may act as a kinase inhibitor, modulating signal transduction pathways that are crucial for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Thiazolo[3,2-a]pyrimidines
Table 2: Physicochemical Data of Selected Derivatives
Spectral and Crystallographic Insights
- NMR Spectroscopy : The thiophen-2-yl group in the target compound produces distinct aromatic proton signals (e.g., δ 6.5–7.5 ppm) compared to furan (δ 6.2–7.3 ppm in ) or phenyl (δ 7.2–7.8 ppm in ). The isopropyl group’s methyl protons would appear as a septet (δ ~1.2 ppm) and doublet (δ ~2.8 ppm) .
- X-ray Crystallography : Derivatives with halogen substituents (e.g., 4-bromophenyl in ) exhibit π-halogen interactions in crystal packing, absent in the target compound. Instead, its isopropyl group may promote van der Waals interactions .
Biological Activity
The compound 2-Methoxyethyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate , with CAS number 617698-60-9 , belongs to a class of thiazolopyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, as well as its potential applications in medicinal chemistry.
The molecular formula of the compound is C26H26N2O6S , with a molecular weight of 494.56 g/mol . The structure features a thiazolo-pyrimidine core, which is often associated with significant pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the compound's antibacterial effects against various pathogens. For instance, a study demonstrated that derivatives of thiazolopyrimidine exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against species such as Candida albicans and Aspergillus flavus. Comparative studies indicated that its efficacy was notable when juxtaposed with standard antifungal agents like fluconazole. The mechanism may involve inhibition of ergosterol biosynthesis or disruption of fungal cell membrane integrity .
Cytotoxicity
The cytotoxic potential of the compound has been evaluated against various cancer cell lines. Notably, it exhibited cytotoxic effects on leukemia HL-60 cells with an IC50 value of 158.5 ± 12.5 μM , indicating its potential as an anticancer agent. This suggests that the compound may induce apoptosis or inhibit proliferation in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolopyrimidine derivatives. Modifications in substituents on the benzylidene moiety and variations in the thiophene ring can significantly influence the potency and selectivity of these compounds against specific biological targets .
Case Studies
- Antibacterial Evaluation : A study conducted on a series of thiazolopyrimidine derivatives revealed that modifications in the aromatic substituents enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of an isopropyl group was found to be particularly beneficial for activity enhancement .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on various cancer cell lines, finding that certain structural modifications led to increased selectivity towards leukemia cells while reducing toxicity towards normal cells, highlighting the therapeutic potential of these compounds in targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
